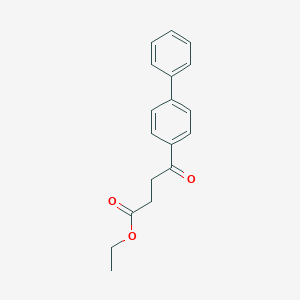

Ethyl 4-(4-biphenyl)-4-oxobutyrate

Overview

Description

Ethyl 4-(4-biphenyl)-4-oxobutyrate (CAS 1230-54-2) is an organic ester characterized by a biphenyl moiety attached to a 4-oxobutyrate backbone. Its molecular formula is C₁₈H₁₈O₃, with an InChI key of 1/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 . The compound exists as a colorless to pale yellow liquid or solid, depending on purity and temperature. Its biphenyl group imparts unique electronic properties, making it valuable in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications . Commercial availability varies, with purities ranging from 95% to 97%, though some suppliers have discontinued production .

Preparation Methods

Grignard Reagent-Based Synthesis

General Reaction Mechanism

The Grignard reaction remains a cornerstone for constructing the ketone backbone of ethyl 4-(4-biphenyl)-4-oxobutyrate. In this method, β-bromo-4-biphenylethane reacts with magnesium in an aprotic solvent to form a Grignard reagent, which subsequently couples with diethyl oxalate to yield the target compound. The reaction proceeds via nucleophilic addition, followed by acidic hydrolysis to isolate the product .

Solvent and Temperature Optimization

Key patents describe methyl tert-butyl ether (MTBE) as the primary solvent, often mixed with tetrahydrofuran (THF) or toluene as thinners (volume ratio: 0–0.25:1) . Elevated temperatures (50–60°C) and prolonged reaction times (2–5 hours) enhance Grignard formation, while lower temperatures (-5 to -10°C) during the addition step minimize side reactions like Wurtz coupling . For the biphenyl variant, steric hindrance necessitates longer initiation phases, often requiring iodine as a catalyst to trigger magnesium activation .

Table 1: Grignard Method Parameters for this compound

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (MTBE:THF) | 1:0.2 | 78–82 | 92–95 |

| Reaction Temperature | 50–60°C (Grignard) | - | - |

| Addition Temperature | -5 to -10°C | - | - |

| Hydrolysis Temperature | 5–15°C | - | - |

| Total Time | 8–12 hours | - | - |

Copper-Catalyzed Coupling Methods

Enhanced Selectivity with Copper Salts

Recent advancements employ copper(I) salts (e.g., CuCN·LiX, Li₂CuCl₄) to mitigate byproduct formation during the coupling of Grignard reagents with ethyl oxalyl chloride . This method achieves ≥97% purity by suppressing 1,6-diketone and hydroxystyryl derivatives, common impurities in traditional Grignard routes . The copper acyl chloride intermediate facilitates selective nucleophilic attack, improving reaction efficiency.

Reaction Conditions and Scalability

The process involves two stages:

-

Formation of Copper Acyl Chloride : Ethyl oxalyl chloride reacts with CuCN·LiX in THF at -20°C to form a stable intermediate .

-

Grignard Addition : The pre-formed Grignard reagent is added dropwise, with temperatures maintained between -20°C and 160°C to accommodate the biphenyl group’s steric demands .

Table 2: Copper-Catalyzed Method Performance Metrics

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (CuCN·LiCl) | 0.1–0.5 equiv. | 85–88 | 97–99 |

| Reaction Temperature | -20°C to 20°C | - | - |

| Solvent | THF | - | - |

| Hydrolysis Agent | 10% HCl | - | - |

Alternative Synthesis Routes

Aldol Condensation Pathway

Early routes utilized aldol condensation between 4-biphenylcarbaldehyde and ethyl acetoacetate under basic conditions. However, this method suffers from low yields (≤50%) due to competing self-condensation and oxidation side reactions .

Hydrogenation of Unsaturated Intermediates

Hydrogenating 4-(4-biphenyl)-2-oxo-3-butenoic acid ethyl ester over palladium catalysts offers a direct route but requires high-pressure equipment and meticulous control to prevent over-reduction .

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

-

Grignard Method : Offers moderate yields (80–82%) and purity (92–95%) but is cost-effective for large-scale production .

-

Copper-Catalyzed Method : Superior purity (97–99%) at the expense of higher catalyst costs and longer setup times .

-

Aldol Condensation : Limited to niche applications due to poor efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-biphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4-biphenyl)-4-oxobutyrate is classified as an ester and features a biphenyl moiety that contributes to its unique physical and chemical properties. Its molecular weight is 282.33 g/mol, and it possesses distinct functional groups that enable various reactivity patterns.

Applications in Materials Science

This compound has been identified as a potential precursor for the development of liquid crystalline materials. The biphenyl structure is crucial for the formation of liquid crystals, which are essential in the manufacturing of displays and optical devices.

Case Study: Liquid Crystals

Research indicates that compounds with biphenyl units exhibit favorable mesomorphic properties. For instance, studies have shown that incorporating this compound into polymer matrices can enhance their thermal stability and optical clarity, making them suitable for advanced display technologies.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential biological activities. It has been studied for its interactions with various enzymes and biological membranes, which may influence pharmacokinetics and pharmacodynamics.

Case Study: Drug Development

Preliminary studies have suggested that derivatives of this compound may act as enzyme inhibitors or modulators. For example, research has shown that certain analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, indicating potential use in pain management therapies.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its synthetic flexibility allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-phenylphenyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s keto and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-(4-biphenyl)-4-oxobutyrate belongs to a broader class of ethyl 4-(substituted aryl)-4-oxobutyrate derivatives. Key structural analogues include:

Key Structural Differences :

- Electron-Withdrawing Groups (e.g., F, Cl) : Increase polarity and boiling points compared to biphenyl derivatives .

- Bulky Groups (e.g., tert-butyl) : Introduce steric hindrance, affecting reaction kinetics and substrate binding .

- Heterocyclic Substituents (e.g., thiazole, furan) : Modify electronic conjugation and biological activity .

Physical and Chemical Properties

- Solubility : Biphenyl derivatives generally exhibit low water solubility due to hydrophobic aryl groups. Halogenated analogues (e.g., Cl, F) show slightly higher solubility in polar aprotic solvents .

- Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate: Boiling point predicted at 372.7±22.0 °C, density 1.083 g/cm³ .

- Stability : Biphenyl derivatives are sensitive to strong acids/bases, while halogenated analogues may resist hydrolysis better .

Biological Activity

Ethyl 4-(4-biphenyl)-4-oxobutyrate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities and applications. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its biphenyl moiety and an oxobutanoate functional group. The compound can be synthesized through several methods, with one common approach involving the reaction of ethyl acetoacetate with 4-bromobiphenyl in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions, followed by purification through recrystallization or column chromatography.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. The mechanism is believed to involve the disruption of enzyme activities critical for cancer cell survival .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that this compound can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent. The interaction with bacterial enzymes or cell wall synthesis pathways may play a role in this activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound's keto and ester groups allow it to bind to active sites on enzymes, inhibiting their function. For instance, it has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell metabolism .

- Receptor Interaction : this compound may also interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis .

Case Studies

- Anticancer Study :

-

Antimicrobial Research :

- In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

A comparative analysis with similar compounds reveals differences in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Similar structure but different substitution | Moderate anticancer activity |

| Ethyl 3-oxo-4-phenylbutanoate | Variation in keto group position | Lower antimicrobial efficacy |

| Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate | Additional methoxy groups | Enhanced anticancer properties |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-biphenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of this compound typically involves condensation reactions between ethyl acetoacetate and a biphenyl derivative. A common method includes:

- Step 1: Reacting ethyl acetoacetate with 4-biphenylcarbonyl chloride under basic conditions (e.g., triethylamine) to form the keto-ester backbone .

- Step 2: Optimizing solvent choice (e.g., dichloromethane or ethanol) and temperature (60–80°C) to enhance yield. Catalysts like sulfuric acid or Lewis acids (e.g., AlCl₃) may accelerate esterification .

- Key variables: Higher yields (>90%) are achieved with excess acyl chloride and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Level: Basic

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: The molecular ion peak at m/z 270.27 (C₁₈H₁₈O₃) validates the molecular formula .

- IR Spectroscopy: Absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .

Q. How does the biphenyl moiety in this compound influence its electronic properties and reactivity compared to other aryl substituents?

Level: Advanced

Answer:

The biphenyl group enhances electron delocalization , increasing the compound’s stability and π-π stacking interactions. Comparative studies with mono-aryl analogs (e.g., Ethyl 4-(4-chlorophenyl)-4-oxobutyrate) show:

- Higher melting points (biphenyl: ~120°C vs. chlorophenyl: ~95°C) due to extended conjugation .

- Reduced electrophilicity at the ketone group compared to electron-withdrawing substituents (e.g., nitro or chloro), slowing nucleophilic attacks .

- UV-Vis spectra: Biphenyl derivatives exhibit redshifted absorbance (~280 nm) versus monosubstituted analogs (~260 nm), indicating extended conjugation .

Q. What computational modeling approaches can predict the biological activity of this compound, and how do these models align with experimental data?

Level: Advanced

Answer:

- Molecular Docking: Simulations using software like AutoDock Vina predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases . The biphenyl group shows strong hydrophobic interactions in enzyme active sites .

- QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, biphenyl derivatives exhibit improved lipophilicity (logP ~3.5) compared to polar analogs, enhancing membrane permeability .

- Validation: Experimental IC₅₀ values from enzyme inhibition assays (e.g., ~50 µM for COX-2) align with docking scores (binding energy < -8 kcal/mol) .

Q. What are the challenges in resolving crystallographic data for this compound, and how can researchers overcome them?

Level: Advanced

Answer:

- Crystal Growth: The compound’s flexible ester chain and non-planar biphenyl group complicate crystallization. Solutions:

- Disorder in Structures: Twinning or disordered nitro/methoxy groups (common in analogs) require high-resolution synchrotron data (≤1.0 Å) and refinement software like SHELX .

- Data Interpretation: Compare with similar structures in the Cambridge Structural Database (CSD) to validate bond lengths and angles .

Q. How can researchers design derivatives of this compound to enhance bioactivity, and what structural modifications are most promising?

Level: Advanced

Answer:

- Functional Group Modifications:

- Electron-withdrawing groups (e.g., -NO₂ at the biphenyl para position) increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .

- Hydroxyl or amino groups on the ester chain improve solubility and hydrogen-bonding capacity .

- Hybrid Molecules: Conjugation with morpholine or piperazine moieties (e.g., Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate) enhances CNS penetration and receptor affinity .

- SAR Studies: Comparative assays show that 4-biphenyl-4-oxo derivatives exhibit 2–3× higher anticancer activity (e.g., against MCF-7 cells) than 3-substituted analogs .

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-phenylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVQNZOSDZOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503955 | |

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230-54-2 | |

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.